Superior Binding Affinity of 2-(Phosphonooxy)acrylate at the PEP Carboxylase Active Site
2-(Phosphonooxy)acrylate demonstrates a significantly higher binding affinity for E. coli PEP carboxylase compared to structurally related PEP analogs. Its inhibitor constant (Ki) is nearly 3-fold lower than that of D-phospholactate, indicating a more favorable interaction with the enzyme's catalytic pocket [1].
| Evidence Dimension | Inhibitor constant (Ki) for PEP carboxylase |
|---|---|
| Target Compound Data | Km (PEP) = 0.25 mM (used as Ki reference) |
| Comparator Or Baseline | D-Phospholactate: Ki = 0.89 mM |
| Quantified Difference | 3-fold lower Ki (0.25 mM vs. 0.89 mM) |
| Conditions | E. coli PEP carboxylase, reaction system with dioxane |
Why This Matters
This 3-fold difference in binding affinity confirms that 2-(phosphonooxy)acrylate is the preferred substrate for PEP carboxylase, and that D-phospholactate is an inferior substitute for studying enzyme function or developing competitive inhibitors.
- [1] Izui, K., et al. (1983). Phosphoenolpyruvate carboxylase of Escherichia coli. Inhibition by various analogs and homologs of phosphoenolpyruvate. Journal of Biochemistry, 94(6), 1789-1795. View Source
